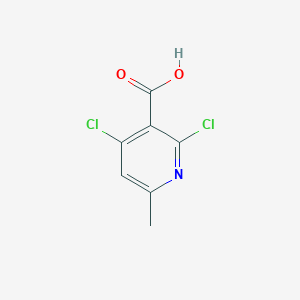

2,4-二氯-6-甲基烟酸

描述

2,4-Dichloro-6-methylnicotinic acid is a chemical compound with the CAS Number 56022-07-2 . It has a molecular weight of 206.03 . The IUPAC name for this compound is 2,4-dichloro-6-methylnicotinic acid . The InChI code for this compound is 1S/C7H5Cl2NO2/c1-3-2-4(8)5(7(11)12)6(9)10-3/h2H,1H3,(H,11,12) .

Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-6-methylnicotinic acid is C7H5Cl2NO2 . This indicates that the molecule consists of 7 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloro-6-methylnicotinic acid include a molecular weight of 206.03 . The compound should be stored at a temperature between 2 and 8 degrees Celsius .科学研究应用

配位化合物中的超分子组装

2,4-二氯-6-甲基烟酸在银(I)配位化合物的合成和结构多样性中发挥作用。Aakeröy & Beatty (1999)的研究阐明了在含有羧酸基团和配位不饱和金属离子的过渡金属系统中预测氢键网络的复杂性,重点关注烟酸配体及其质子化程度(Aakeröy & Beatty, 1999)。

抗菌研究和复合物合成

Verma & Bhojak (2018)对2-羟基-6-甲基烟酸的过渡金属配合物进行了研究,突出了其在合成八面体配合物和其抗菌性能对抗各种细菌的用途(Verma & Bhojak, 2018)。

细菌降解和羟基化研究

Tinschert等人(1997)分离出新的细菌种类,能够降解6-甲基烟酸并进行区域选择性羟基化。这项研究有助于理解微生物生物转化过程和烟酸衍生物的环境降解(Tinschert et al., 1997)。

晶体结构和Hirshfeld表面分析

Luo, Mao, & Sun (2014)合成并表征了由6-甲基烟酸衍生的配合物,提供了关于不同金属对6-甲基烟酸周围分子间相互作用影响的见解(Luo, Mao, & Sun, 2014)。

植物诱导系统抗性

Metraux等人(1991)讨论了2,6-二氯异烟酸在诱导黄瓜对各种病原体的局部和系统抗性中的作用,揭示了其在农业和植物保护中的潜在用途(Metraux et al., 1991)。

电催化合成

Gennaro等人(2004)探讨了在CO2存在下使用2-氨基-5-溴和2-氨基-5-氯吡啶合成6-氨基烟酸的电合成过程,突出了银电极在温和条件下高效合成的潜力(Gennaro et al., 2004)。

安全和危害

作用机制

Target of Action

It is structurally similar to niacin (vitamin b3), which acts as a precursor to nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Biochemical Pathways

Niacin, a structurally similar compound, is involved in many vital redox reactions catalyzed by dozens of different enzymes . It plays a vital role in maintaining efficient cellular function .

Result of Action

Niacin, a structurally similar compound, has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

生化分析

Cellular Effects

It’s hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s thought that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies are needed .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 2,4-Dichloro-6-methylnicotinic acid in animal models .

属性

IUPAC Name |

2,4-dichloro-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-3-2-4(8)5(7(11)12)6(9)10-3/h2H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVCELMLGDGMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356204 | |

| Record name | 2,4-dichloro-6-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56022-07-2 | |

| Record name | 2,4-dichloro-6-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

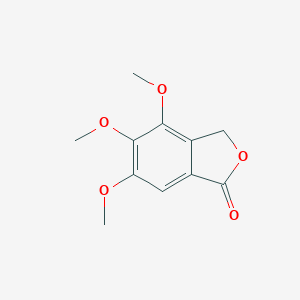

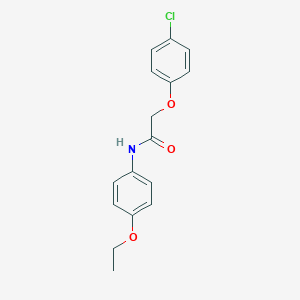

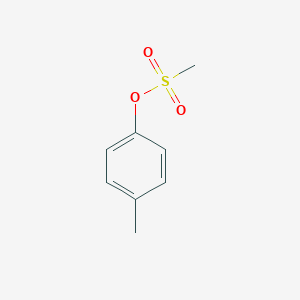

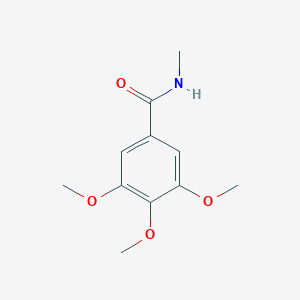

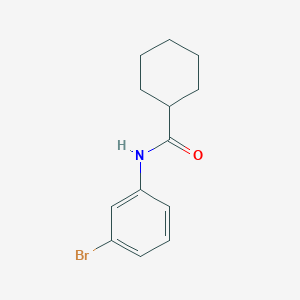

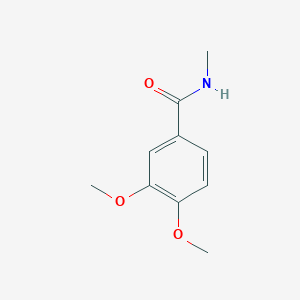

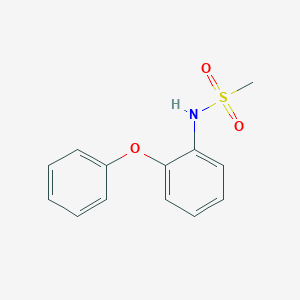

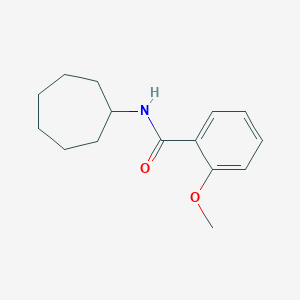

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

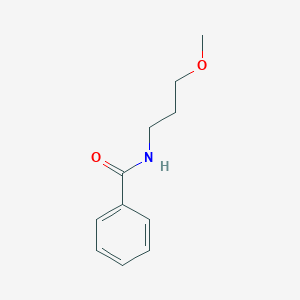

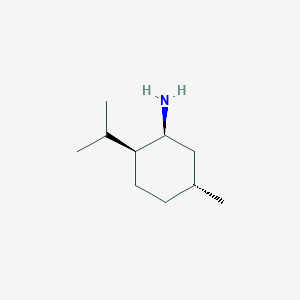

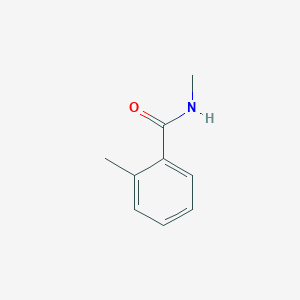

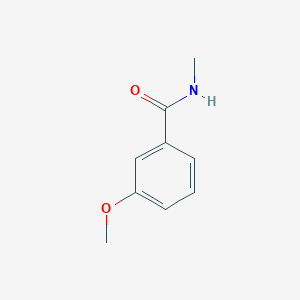

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。